(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate
Description
(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate is a tertiary amine derivative featuring a pyridin-3-ylmethyl group linked to a 3,4-dimethoxy-substituted benzyl moiety, with oxalic acid as the counterion. The oxalate salt enhances the compound’s crystallinity and solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.C2H2O4/c1-18-14-6-5-12(8-15(14)19-2)9-17-11-13-4-3-7-16-10-13;3-1(4)2(5)6/h3-8,10,17H,9,11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWJIBOQHNIRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CN=CC=C2)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050161-44-8 | |
| Record name | 3-Pyridinemethanamine, N-[(3,4-dimethoxyphenyl)methyl]-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050161-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reductive amination reaction with pyridin-3-ylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Oxalate Formation: The resulting (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Salt Formation and Ionic Interactions
The oxalate salt enhances solubility and stability via ionic interactions. The free base can be regenerated under basic conditions (e.g., NaOH or KOH) and re-protonated with other acids to form alternative salts (e.g., hydrochloride or trifluoroacetate) .
| Reaction Type | Conditions | Outcome | Source Reference |
|---|---|---|---|
| Acid-base neutralization | NaOH (aq), 25°C | Free amine release | |
| Salt exchange | HCl (g) in ethanol | Hydrochloride salt formation |
Acylation and Alkylation of the Secondary Amine
The secondary amine undergoes acylation with activated esters or alkylation under nucleophilic conditions.
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) or anhydrides in dichloromethane (DCM) or tetrahydrofuran (THF) yields amide derivatives. Catalysts like 4-dimethylaminopyridine (DMAP) improve efficiency .
textRCOCl + Amine → RCONHR' (amide)
Alkylation
Alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) forms tertiary amines .
| Reagent | Solvent | Catalyst | Yield (%) | Source Reference |
|---|---|---|---|---|
| Acetyl chloride | DCM | DMAP | 60–75 | |
| Benzyl bromide | THF | Triethylamine | 50–65 |
Oxidation Reactions
The pyridine ring and methoxy groups are susceptible to oxidation. Lead tetraacetate (Pb(OAc)₄) oxidizes aromatic methoxy groups to quinones, while H₂O₂ or KMnO₄ oxidizes the pyridine nitrogen to an N-oxide .
| Oxidizing Agent | Target Site | Product | Source Reference |
|---|---|---|---|
| Pb(OAc)₄ | Methoxy group | Quinone derivative | |
| H₂O₂ (30%) | Pyridine ring | Pyridine N-oxide |
Demethylation of Methoxy Groups
Methoxy groups on the benzyl moiety undergo demethylation under acidic conditions (e.g., BBr₃ in DCM) to yield phenolic derivatives .
| Reagent | Conditions | Product | Source Reference |
|---|---|---|---|
| BBr₃ | DCM, −78°C → 25°C | 3,4-Dihydroxybenzyl derivative |
Heterocycle Formation via Cyclization
The secondary amine participates in cyclization reactions. For example, treatment with triphosgene generates urea-linked heterocycles, while condensation with aldehydes forms imidazolidinones .
| Reaction Type | Reagent | Product | Source Reference |
|---|---|---|---|
| Urea cyclization | Triphosgene | Imidazolidinone derivative | |
| Schiff base formation | Formaldehyde | Tetrahydroisoquinoline |
Reductive Amination and Functionalization
The amine reacts with ketones or aldehydes in reductive amination (NaBH(OAc)₃, DIPEA) to form tertiary amines. This method is critical for modifying the compound’s pharmacokinetic properties .
| Substrate | Reducing Agent | Solvent | Yield (%) | Source Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | NaBH(OAc)₃ | DCM | 70–85 |
Key Research Findings
-
Solvent Effects : Reactions in dichloromethane or THF yield higher purity compared to polar solvents like DMF .
-
Catalytic Efficiency : DMAP accelerates acylation by 40–60% compared to uncatalyzed reactions .
-
Selectivity : Methoxy groups direct electrophilic substitutions to the ortho/para positions of the benzyl ring .
Scientific Research Applications
Chemistry
(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:
- Oxidation : Methoxy groups can be converted to aldehydes or carboxylic acids.
- Reduction : The compound can be reduced to form secondary amines.
- Substitution Reactions : Electrophilic or nucleophilic substitutions can occur on the benzyl or pyridinyl groups.
Biology
In biological research, this compound is utilized as a probe for studying enzyme interactions and receptor binding. Its ability to modulate biological targets makes it significant in pharmacological studies and drug development.
Industry
The compound is also applied in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing new products in various industrial applications.
Case Study 1: Enzyme Interaction Studies
In a study exploring enzyme interactions, this compound was used to investigate its binding affinity with a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively modulated enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Synthesis of Complex Molecules
Researchers utilized this compound as a precursor for synthesizing more complex organic molecules. The study demonstrated successful reactions leading to novel compounds with enhanced biological activity, showcasing its role as a versatile building block in organic chemistry.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyridinylmethyl-benzylamines with varying substituents on the benzyl group. Key analogues include:
Key Observations :
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is expected to be ~328.32 g/mol (base: 258.32 g/mol + oxalate: 88.0 g/mol), higher than its non-salt analogues .
- Solubility : Oxalate salts generally exhibit higher aqueous solubility than free bases or hydrochloride salts (e.g., (3-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride, MW 254.78) due to ionic interactions .
- Thermal Stability: The 3,4-dimethoxy substitution may confer higher thermal stability compared to mono-methoxy analogues, as seen in the high boiling point (400.2°C) of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine .
Biological Activity
(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate is an organic compound characterized by its unique structural features, including a benzyl group with methoxy substitutions and a pyridinyl moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly as a probe for enzyme interactions and receptor binding. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
The synthesis of this compound typically involves:
- Formation of the Benzyl Intermediate : The reaction of 3,4-dimethoxybenzaldehyde with pyridin-3-ylmethylamine using sodium triacetoxyborohydride as a reducing agent.
- Oxalate Formation : The resulting amine is then reacted with oxalic acid to form the oxalate salt.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Upon binding, it can modulate their activity, influencing various biological pathways such as:
- Signal Transduction : Affecting cellular communication processes.
- Metabolic Regulation : Modulating metabolic pathways.
- Gene Expression : Influencing transcription factors and gene regulation.
Enzyme Interaction Studies
Research indicates that this compound serves as a valuable probe in studying enzyme interactions. Its structural characteristics allow it to bind selectively to certain enzymes, providing insights into enzyme kinetics and mechanisms.
Case Studies
- Inflammation and Oxalate Levels : A study reviewed the role of elevated plasma oxalate levels in renal inflammation and chronic kidney disease (CKD). The activation of the NOD-like receptor family and its relation to oxalate-induced inflammation highlights the potential implications of compounds containing oxalate in therapeutic contexts .
- Probiotic Interactions : Research has shown that certain strains of Lactobacillus bacteria can metabolize oxalates efficiently. This suggests that compounds like this compound may play a role in modulating gut microbiota interactions, potentially leading to therapeutic applications in managing oxalate-related disorders .
Comparative Analysis
The biological activity of this compound can be compared to similar compounds with varying substitution patterns on the benzyl and pyridinyl groups:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3,4-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amines | Methoxy substitutions at 3 and 4 positions | Enzyme interaction studies |
| (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amines | Different pyridine substitution | Varying receptor binding affinities |
| (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amines hydrochloride | Hydrochloride salt form | Enhanced solubility and bioavailability |
Q & A
Q. Q1. What are the validated synthetic routes for (3,4-dimethoxy-benzyl)-pyridin-3-ylmethyl-amine oxalate, and how can intermediates be characterized?
Methodological Answer: A common approach involves condensation of 3,4-dimethoxybenzaldehyde with pyridin-3-ylmethylamine under acidic conditions (e.g., acetic acid) to form the imine intermediate, followed by reduction to yield the free base. The oxalate salt is then prepared by reacting the free base with oxalic acid in ethanol . Key characterization steps include:
- NMR Spectroscopy : Confirm regiochemistry of the benzyl and pyridyl groups via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for pyridine and δ 6.7–7.0 ppm for dimethoxybenzyl) and -NMR (e.g., methoxy carbons at ~55 ppm) .
- FTIR : Validate the presence of oxalate counterion via C=O stretching (~1700 cm) and N–H bending (~1600 cm) .
- Elemental Analysis : Ensure stoichiometric ratio of nitrogen and oxygen atoms for oxalate salt formation .
Q. Q2. How can researchers resolve contradictions in crystallographic data for oxalate salts of similar amines?
Methodological Answer: Discrepancies in unit cell parameters or hydrogen bonding patterns may arise from differences in crystallization solvents or protonation states. To address this:
- Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms and validating hydrogen positions via Fourier difference maps .
- Compare with structurally analogous compounds, such as diaveridine hydrochloride (CAS 5355-28-2), which shares a 3,4-dimethoxybenzyl group and pyrimidine core. Note that oxalate salts often exhibit planar hydrogen-bonded networks, which can be disrupted by solvent inclusion .
Q. Q3. What analytical techniques are critical for verifying oxalate content and purity in the final compound?
Methodological Answer:
- Titration : Quantify oxalate via redox titration with potassium permanganate in acidic media, monitoring endpoint by colorimetric shift .
- HPLC : Use a C18 column with UV detection at 254 nm to separate oxalate from unreacted starting materials. A mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30) is recommended .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability and decomposition profile (e.g., oxalate decomposition typically occurs at 150–200°C) .
Advanced Research Questions
Q. Q4. How can researchers design experiments to probe the hydrolytic stability of the oxalate counterion under physiological conditions?
Methodological Answer:
- Kinetic Studies : Prepare phosphate-buffered saline (PBS, pH 7.4) solutions of the compound and monitor oxalate release over time via ion chromatography (IC) with suppressed conductivity detection .
- Mass Spectrometry : Use LC-ESI-MS to detect degradation products (e.g., free base or oxalic acid fragments). For example, loss of 88.02 Da (oxalate) from the parent ion indicates cleavage .
- Control Experiments : Compare stability in acidic (pH 2.0, simulating gastric fluid) and basic (pH 9.0) conditions to identify pH-dependent degradation pathways .
Q. Q5. What strategies are effective for analyzing electronic and steric effects of the 3,4-dimethoxybenzyl group on binding affinity in target proteins?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the dimethoxybenzyl group and hydrophobic pockets in proteins (e.g., kinases or GPCRs). Compare docking scores with analogs lacking methoxy substituents .
- SAR Studies : Synthesize derivatives with mono-methoxy or ethoxy substitutions and assay biological activity. For example, replace 3,4-dimethoxy with 4-methoxy to assess the role of steric hindrance .
- Electrostatic Potential Maps : Generate DFT-calculated maps (e.g., using Gaussian 16) to visualize electron-rich regions of the benzyl group, which may influence π-π stacking or hydrogen bonding .
Q. Q6. How can researchers address discrepancies in reported biological activity data for this compound class?
Methodological Answer:
- Meta-Analysis : Compile IC values from peer-reviewed studies (e.g., kinase inhibition assays) and normalize data using Z-score transformation to identify outliers.
- Experimental Replication : Reproduce assays under standardized conditions (e.g., ATP concentration, incubation time) to control for variability. For example, use the ADP-Glo™ Kinase Assay for consistent luminescence readouts .
- Counterion Effects : Compare activity of the oxalate salt with hydrochloride or tosylate salts to rule out counterion-specific artifacts .
Q. Q7. What computational methods are suitable for predicting the solubility and bioavailability of this compound?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP (calculated via ChemAxon), topological polar surface area (TPSA), and H-bond donors/acceptors to predict solubility. For oxalate salts, include ionic interaction parameters .
- Molecular Dynamics (MD) : Simulate solvation in explicit water using GROMACS to estimate diffusion coefficients and membrane permeability.
- In Silico Absorption : Apply the Caco-2 cell permeability model in GastroPlus® to estimate intestinal absorption, accounting for oxalate’s pH-dependent dissociation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
